molecular formula C5H9NO2 B1586190 L-Cyclopropylglycine CAS No. 49606-99-7

L-Cyclopropylglycine

Cat. No. B1586190
CAS RN: 49606-99-7
M. Wt: 115.13 g/mol
InChI Key: BUSBCPMSNBMUMT-BYPYZUCNSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropylglycines, including L-Cyclopropylglycine, is based on various methods such as carbene and ylide addition to alkenes, enzymatic reactions, the Kulinkovich cyclopropanation of esters and amides, MIRC reactions, the modification of cyclopropanecarbaldehydes by the Strecker reaction, and other transformations of functional groups of cyclopropanes .


Molecular Structure Analysis

The molecular structure of L-Cyclopropylglycine consists of a cyclopropyl group attached to a glycine molecule . The InChI key for this compound is BUSBCPMSNBMUMT-BYPYZUCNSA-N .


Chemical Reactions Analysis

The main methods of synthesis of cyclopropylglycines are based on the carbene and ylide addition to alkenes, enzymatic reactions, the Kulinkovich cyclopropanation of esters and amides, MIRC reactions, the modification of cyclopropanecarbaldehydes by the Strecker reaction, and other transformations of functional groups of cyclopropanes .


Physical And Chemical Properties Analysis

L-Cyclopropylglycine has a boiling point of 253.5±23.0 °C (Predicted), a density of 1.321±0.06 g/cm3 (Predicted), and is soluble in water but insoluble in ethanol . It has an optical activity of [α]/D +101±4°, c = 1% in 1 M HCl .

Scientific Research Applications

Synthesis Methods

L-Cyclopropylglycine, a member of the cyclopropylglycine series, has garnered attention due to its synthesis methods and properties. A review by Yashin et al. (2013) highlights various synthesis methods, including carbene and ylide addition to alkenes, enzymatic reactions, and the Kulinkovich cyclopropanation of esters and amides. These methods have paved the way for creating cyclopropane-containing analogs of amino acids like glutamic acid and proline, used in physiologically active peptides (Yashin et al., 2013).

Conformational Behavior in Peptides

Barone et al. (1988) investigated the conformational behavior of cyclopropylglycine peptides, using both ab initio and empirical methods. Their study provided insights into the preferred conformations and the energy minimization of these peptides, contributing to a better understanding of their structural properties (Barone et al., 1988).

Metabotropic Glutamate Receptor Antagonism

Research by Chen et al. (1999) identified cyclobutylglycine (a related compound) as a potent metabotropic glutamate receptor antagonist. This study evaluated its efficacy in vitro and in a mouse model, suggesting its potential in developing analgesic treatments (Chen et al., 1999).

Neuroprotective Properties

A study by Zainullina et al. (2020) on the neuropeptide cyclo-L-prolylglycine, which shares structural similarities with L-Cyclopropylglycine, explored its neuroprotective properties. The research showed its positive effects on brain-derived neurotrophic factor levels and insulin-like growth factor-1 and AMPA receptors, highlighting its potential in neuroprotection (Zainullina et al., 2020).

Antifungal Properties

Ohta et al. (1986) isolated cyclopropylalanine, an antifungal amino acid structurally related to cyclopropylglycine, from the mushroom Amanita virgineoides Bas. This discovery opened avenues for exploring cyclopropylglycines in antifungal applications (Ohta et al., 1986).

Safety And Hazards

L-Cyclopropylglycine is classified under GHS07 for safety and hazards. The precautionary statements include avoiding dust formation and breathing vapors, mist, or gas. In case of skin contact, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

(2S)-2-amino-2-cyclopropylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-4(5(7)8)3-1-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSBCPMSNBMUMT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363564
Record name L-Cyclopropylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Cyclopropylglycine

CAS RN

49606-99-7
Record name L-Cyclopropylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Cyclopropylglycine
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L-Cyclopropylglycine
Reactant of Route 3
L-Cyclopropylglycine
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L-Cyclopropylglycine
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L-Cyclopropylglycine
Reactant of Route 6
L-Cyclopropylglycine

Citations

For This Compound
46
Citations
T Fukami, T Yamakawa, H Kojima, Y Amano… - Bioorganic & Medicinal …, 1995 - Elsevier
… The replacement of Leu in 15b with L-cyclopropylglycine increased both ETA and ETa affinities. Compound 16b (BQ-928) was one of the most potent combined ETA/ETB receptor …
Number of citations: 8 www.sciencedirect.com
WM Kincannon, NA Bruender, V Bandarian - Biochemistry, 2018 - ACS Publications
… (34) Fmoc-l-cyclopropylglycine and Fmoc-l-norvaline were purchased from ChemImpex. All other protected Fmoc-l-amino acids were purchased from Protein Technologies Inc. …
Number of citations: 20 pubs.acs.org
A Lawen, R Traber - Journal of Biological Chemistry, 1993 - ASBMB
… analogue L-cyclopropylglycine, by L-norvaline and both Ile and allo-Ile, meaning that both valine methyl groups can be substituted by ethyl groups. The incorporation of a double bond …
Number of citations: 69 www.jbc.org
A LawenSii, R Traberfl - 1993 - researchgate.net
… analogue L-cyclopropylglycine, by L-norvaline and both Ile and allo-Ile, meaning that both valine methyl groups can be substituted by ethyl groups. The incorporation of a double bond …
Number of citations: 1 www.researchgate.net
SD Wong, M Srnec, ML Matthews, LV Liu, Y Kwak… - Nature, 2013 - nature.com
… For SyrB2, however, use of the non-native substrate l-cyclopropylglycine (l-Cpg) and the heterologous substrate carrier protein CytC2 has provided a long-lived species at the …
Number of citations: 223 www.nature.com
ND Pharma, B Ready-To-Go - 1981 - ndpharmabiotech.net
ND Pharma & Biotech es una empresa líder en invesfigación y desarrollo, que ofrece diferentes soluciones imaginafivas y avanzadas para sectores industriales, profesionales y …
Number of citations: 2 www.ndpharmabiotech.net
M Fontanillo, M Trebacz, CD Reinkemeier… - Bioorganic & medicinal …, 2022 - Elsevier
… Valine was replaced with l-cyclopropylglycine (Cpg) (46) restricting the conformation and angles of the side chain, but the potency decreased. In the position of phenylalanine, the …
Number of citations: 4 www.sciencedirect.com
ML Matthews, CM Krest, EW Barr, FH Vaillancourt… - Biochemistry, 2009 - ACS Publications
… With the l-cyclopropylglycine substrate (l-Cpg-S-SyrB1) discussed in the next section, the ratio shifts even further to ∼1:5. The ability to change the composition of the intermediate state …
Number of citations: 247 pubs.acs.org
Y Ma, KS Yang, ZZ Geng, YR Alugubelli, N Shaabani… - bioRxiv, 2021 - biorxiv.org
As an essential enzyme to SARS-CoV-2, main protease (M Pro ) is a viable target to develop antivirals for the treatment of COVID-19. By varying chemical compositions at both P2 and …
Number of citations: 4 www.biorxiv.org
H Chen, MB Prater, R Cai, F Dong… - Journal of the …, 2020 - ACS Publications
Enzymatic electrosynthesis is a promising approach to produce useful chemicals with the requirement of external electrical energy input. Enzymatic fuel cells (EFCs) are devices to …
Number of citations: 49 pubs.acs.org

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